molecular formula C26H21N3O9S2 B1496154 alpha-Luciferin CAS No. 61369-27-5

alpha-Luciferin

Cat. No.: B1496154
CAS No.: 61369-27-5
M. Wt: 583.6 g/mol
InChI Key: GSJKXEVHBLYJBD-UHFFFAOYSA-N
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Description

alpha-Luciferin: is a bioluminescent compound found in the firefly squid, Watasenia scintillans. This compound is responsible for the squid’s ability to emit light, a phenomenon that has fascinated scientists and researchers for decades. The bioluminescence of this compound is a result of a biochemical reaction involving the enzyme luciferase, which catalyzes the oxidation of luciferin, producing light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Luciferin involves several steps, starting with the condensation of specific aromatic compounds. The process typically requires the use of strong acids or bases as catalysts, and the reaction conditions must be carefully controlled to ensure the correct formation of the luciferin molecule. The synthetic route often involves the use of high temperatures and pressures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of the synthesis process. advancements in biotechnology and synthetic chemistry are paving the way for more efficient production methods. Current research is focused on optimizing the reaction conditions and exploring alternative synthetic routes to make the production of this compound more feasible on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: alpha-Luciferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the oxidation process catalyzed by luciferase, which results in the emission of light.

Common Reagents and Conditions: The oxidation of this compound typically requires the presence of molecular oxygen and the enzyme luciferase. Other common reagents used in the synthesis and reactions of this compound include strong acids, bases, and various organic solvents.

Major Products Formed: The primary product formed from the oxidation of this compound is an excited-state molecule that emits light as it returns to its ground state. Other products may include various oxidized derivatives of the luciferin molecule, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, alpha-Luciferin is used as a model compound to study bioluminescent reactions and the mechanisms of light emission

Biology: In biology, this compound is used to study the bioluminescent mechanisms of marine organisms. It serves as a tool to investigate the ecological roles of bioluminescence, such as predator avoidance, prey attraction, and communication among marine species.

Medicine: In medicine, this compound has potential applications in diagnostic imaging and therapeutic monitoring. Its bioluminescent properties can be harnessed to develop non-invasive imaging techniques for detecting and monitoring diseases.

Industry: In industry, this compound is being explored for use in biosensors and bioassays. Its ability to produce light in the presence of specific enzymes or substrates makes it a valuable tool for detecting and measuring various biological and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Luciferin involves its oxidation by the enzyme luciferase. The luciferase catalyzes the reaction between this compound and molecular oxygen, resulting in the formation of an excited-state intermediate. As this intermediate returns to its ground state, it emits light. The molecular targets of this reaction are the luciferin and luciferase molecules, and the pathway involves the transfer of electrons and the formation of reactive oxygen species.

Comparison with Similar Compounds

    Coelenterazine: Found in various marine organisms, coelenterazine is another bioluminescent compound that undergoes a similar oxidation reaction to produce light.

    Firefly Luciferin: Found in fireflies, this compound also emits light through an oxidation reaction catalyzed by luciferase.

    Vargulin: Found in certain marine organisms, vargulin is another bioluminescent compound with a similar mechanism of action.

Uniqueness: alpha-Luciferin is unique in its specific structure and the particular luciferase enzyme it interacts with. While other bioluminescent compounds share similar mechanisms of action, the exact molecular interactions and the resulting light emission can vary significantly. This uniqueness makes this compound a valuable compound for studying bioluminescence and developing new applications in various fields.

Properties

CAS No.

61369-27-5

Molecular Formula

C26H21N3O9S2

Molecular Weight

583.6 g/mol

IUPAC Name

[4-[[8-benzyl-3-hydroxy-6-(4-sulfooxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C26H21N3O9S2/c30-26-23(15-18-6-10-20(11-7-18)37-39(31,32)33)28-25-22(14-17-4-2-1-3-5-17)27-24(16-29(25)26)19-8-12-21(13-9-19)38-40(34,35)36/h1-13,16,30H,14-15H2,(H,31,32,33)(H,34,35,36)

InChI Key

GSJKXEVHBLYJBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O

Key on ui other cas no.

61369-27-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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